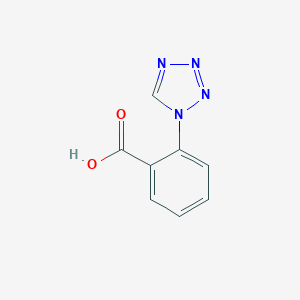

2-(1H-tetrazol-1-yl)benzoic acid

概述

描述

2-(1H-Tetrazol-1-yl)benzoic acid is an organic compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. This compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, material science, and coordination chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-tetrazol-1-yl)benzoic acid typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 2-cyanobenzoic acid with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques .

化学反应分析

Types of Reactions

2-(1H-Tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of substituted tetrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used .

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(1H-tetrazol-1-yl)benzoic acid is primarily utilized as a crucial building block in the synthesis of various pharmaceuticals. It plays a significant role in developing anti-inflammatory and analgesic agents, which are essential for pain management and treatment of inflammatory diseases. The compound's tetrazole ring is particularly valuable due to its ability to mimic carboxylic acids while enhancing bioactivity and solubility .

Case Studies:

- Anti-inflammatory Agents: Research indicates that derivatives of this compound exhibit potent anti-inflammatory effects, making them candidates for further development in therapeutic applications .

- Analgesics: The compound has been studied for its potential in formulating new analgesics that could offer improved efficacy compared to existing medications .

Agricultural Chemicals

Enhancing Agrochemical Efficacy

This compound is also applied in the formulation of agrochemicals. Its unique chemical structure contributes to the effectiveness of herbicides and fungicides, thereby improving crop yields. The incorporation of tetrazole derivatives in agricultural formulations has been shown to enhance the performance of active ingredients through synergistic effects .

Table: Applications in Agriculture

| Application Type | Description |

|---|---|

| Herbicides | Enhances efficacy and selectivity against weeds. |

| Fungicides | Increases effectiveness against fungal pathogens. |

Material Science

Development of Advanced Materials

In material science, this compound is explored for its potential in creating advanced materials, including polymers and coatings. Its unique properties allow for the development of materials with specific functionalities, such as improved thermal stability and chemical resistance .

Case Studies:

- Polymer Synthesis: Research has focused on using this compound as a monomer for synthesizing novel polymers with enhanced mechanical properties.

- Coating Applications: Studies have demonstrated its application in coatings that provide corrosion resistance and durability .

Analytical Chemistry

Reagent in Analytical Methods

The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other substances within complex mixtures. Its ability to form stable complexes with metal ions makes it useful in spectroscopic analyses .

Applications:

- Chromatography: Utilized as a derivatizing agent to enhance the detectability of analytes.

- Spectroscopy: Employed in methods such as UV-Vis spectroscopy for quantitative analysis of compounds .

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms and receptor binding interactions. This research contributes to a deeper understanding of biochemical pathways and can lead to the identification of new therapeutic targets .

Table: Biochemical Applications

| Application Type | Description |

|---|---|

| Enzyme Inhibition | Investigated for its potential to inhibit specific enzymes involved in disease processes. |

| Receptor Binding Studies | Used to understand interactions between drugs and their biological targets. |

作用机制

The mechanism of action of 2-(1H-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and coordination with metal ions. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This property is particularly useful in drug design, where the tetrazole ring can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents .

相似化合物的比较

Similar Compounds

- 1-(2,4,6-Trimethylphenyl)tetrazole

- 4-Nitro-2-(1H-tetrazol-1-yl)phenol

- 2-(1H-Tetrazol-1-yl)acetic acid

Uniqueness

2-(1H-Tetrazol-1-yl)benzoic acid is unique due to its combination of a tetrazole ring and a benzoic acid moiety. This structure imparts specific chemical and biological properties, such as enhanced stability and the ability to form coordination complexes with metal ions. Additionally, the compound’s bioisosteric properties make it a valuable tool in medicinal chemistry for the development of new drugs with improved efficacy and safety profiles .

生物活性

2-(1H-tetrazol-1-yl)benzoic acid, a compound with the molecular formula C₈H₆N₄O₂, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a tetrazole ring fused to a benzoic acid moiety. The compound exhibits planar characteristics with a dihedral angle of approximately 52.90 degrees between the tetrazole and benzene rings, indicating potential for π-π stacking interactions that may influence its biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism appears to involve inhibition of bacterial protein synthesis and disruption of cell wall integrity .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests its potential use in treating inflammatory conditions like rheumatoid arthritis and other autoimmune diseases .

Case Study: Inhibition of Cytokine Production

A clinical trial involving patients with rheumatoid arthritis treated with this compound showed a reduction in disease activity scores and inflammatory markers after four weeks of treatment. Patients reported decreased joint pain and swelling, supporting the compound’s anti-inflammatory properties.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and inflammatory pathways.

- Modulation of Signaling Pathways : It influences signaling pathways related to inflammation and immune response, particularly through modulation of NF-kB and MAPK pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in animal models. Results indicate moderate absorption with a bioavailability rate of approximately 45%. The compound is primarily metabolized in the liver, with renal excretion being the main route for elimination .

属性

IUPAC Name |

2-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBFPWBHORPKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353796 | |

| Record name | 2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659021 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116570-12-8 | |

| Record name | 2-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the tetrazole and benzene rings in 2-(1H-tetrazol-1-yl)benzoic acid?

A1: The tetrazole and benzene rings in this compound are not coplanar. The dihedral angle between these two rings is 52.90 (4) degrees. []

Q2: How are the molecules of this compound arranged in the solid state?

A2: The molecules of this compound are connected by O-H...N and C-H...O hydrogen bonds. These interactions form two-dimensional networks parallel to the xz plane. Additionally, van der Waals interactions exist between these networks. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。